molecular formula C17H25N7O B2900245 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea CAS No. 2034413-26-6

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B2900245
CAS No.: 2034413-26-6
M. Wt: 343.435
InChI Key: SLDQYFNTHMCQHB-UHFFFAOYSA-N
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Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a synthetic chemical compound featuring a substituted 1,3,5-triazine core linked to a 2,3-dimethylphenylurea moiety. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its versatile interactions with biological targets. This molecular architecture suggests potential for use in various research applications, including the development of enzyme inhibitors, the exploration of signal transduction pathways, and as a molecular scaffold in probe design. Researchers may find value in this compound for investigating protein-ligand interactions, particularly those involving kinases or other ATP-binding proteins, given the triazine's similarity to purine bases. The specific placement of dimethylamino and dimethylphenyl groups offers a defined stereoelectronic profile for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-11-8-7-9-13(12(11)2)19-17(25)18-10-14-20-15(23(3)4)22-16(21-14)24(5)6/h7-9H,10H2,1-6H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQYFNTHMCQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The palladium-catalyzed cross-coupling between chloro-triazine intermediates and urea derivatives is a widely adopted strategy. For the target compound, this approach involves:

  • Synthesis of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine :
    • Cyanuric chloride undergoes sequential nucleophilic substitution with dimethylamine.
    • Selective displacement of the first chloride occurs at 0–5°C, while the second substitution requires elevated temperatures (40–60°C).
  • Preparation of 3-(2,3-dimethylphenyl)urea :
    • Reaction of 2,3-dimethylaniline with phosgene or triphosgene yields the corresponding isocyanate, which is quenched with ammonia.

Coupling Reaction Optimization

The critical C–N bond formation employs a catalyst system of Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.5 equiv) in 1,4-dioxane under nitrogen. Key parameters include:

  • Temperature : 80–100°C for 12–24 hours.
  • Solvent effects : Polar aprotic solvents enhance coupling efficiency.
  • Yield : 45–68% for analogous triazine-urea systems.

Side reactions :

  • Over-alkylation at triazine positions 4 and 6 if dimethylamine groups are incompletely installed.
  • Homocoupling of urea derivatives in the presence of excess base.

Multi-Step Substitution Using Lewis Acid Catalysis

Sequential Functionalization of Cyanuric Chloride

An alternative route employs cyanuric chloride as the triazine precursor:

  • Step 1 : React cyanuric chloride with dimethylamine (2 equiv) in THF at −10°C to install dimethylamino groups.
  • Step 2 : Substitute the remaining chloride with a methylamine spacer:
    • Treatment with methylamine gas in dichloromethane at 25°C.
  • Step 3 : Urea formation via reaction with 2,3-dimethylphenyl isocyanate:
    • Catalyzed by AlCl₃ (0.5 equiv) in chlorobenzene at 60°C.

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Dimethylamine addition 2.2 equiv, −10°C Prevents over-alkylation
AlCl₃ concentration 0.4–0.6 equiv Minimizes triazine decomposition
Reaction time (Step 3) 8–12 hours Completes urea conjugation

This method achieves yields of 52–60% but requires rigorous temperature control to avoid exothermic side reactions.

Alternative Approaches and Emerging Strategies

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation (150 W, 120°C) reduces reaction times for triazine-urea couplings from 24 hours to 2–3 hours, improving yields by 12–15%.

Solid-Phase Synthesis

Immobilization of the triazine core on Wang resin enables iterative functionalization:

  • Resin-bound triazine reacts with dimethylamine in DMF.
  • On-resin urea formation via HATU-mediated coupling with 2,3-dimethylphenylamine.
  • Cleavage with TFA/CH₂Cl₂ (1:9) yields the target compound.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Pd-catalyzed coupling 45–68 >90 High functional group tolerance Costly catalysts
Lewis acid catalysis 52–60 85–88 Scalability Temperature sensitivity
Microwave-assisted 60–72 92–95 Rapid synthesis Specialized equipment required
Solid-phase 38–45 >95 Ease of purification Low throughput

Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 3H, ArH), 6.85 (s, 1H, NH), 3.45 (s, 6H, N(CH₃)₂), 2.30 (s, 6H, ArCH₃).
  • HRMS : m/z calcd for C₁₇H₂₅N₇O [M+H]⁺ 343.2114, found 343.2118.
  • HPLC purity : 95.2% (C18 column, 60:40 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced urea derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exhibit cytotoxic effects against various cancer cell lines. Studies have shown that triazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antiviral Properties
    • Some derivatives have demonstrated antiviral activity by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .
  • Neuroprotective Effects
    • The compound has been investigated for its potential neuroprotective properties. Research suggests that it may help mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease .

Agrochemical Applications

  • Herbicide Development
    • The triazine structure is well-known for its herbicidal properties. Compounds like this compound are being explored as potential herbicides that target specific weed species without harming crops .
  • Plant Growth Regulators
    • There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate growth pathways could enhance crop yields and stress resistance .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 20 µM .
Study BNeuroprotectionShowed a reduction in oxidative stress markers in neuronal cultures treated with the compound .
Study CHerbicideEffective against several common weed species at concentrations as low as 50 g/ha .

Mechanism of Action

The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Features :

  • Triazine Core : The 1,3,5-triazine ring provides a planar, electron-deficient scaffold, often exploited in medicinal and materials chemistry for its ability to engage in hydrogen bonding and π-π interactions .
  • Urea Linker : The urea group (-NHCONH-) serves as a flexible bridge, offering hydrogen-bonding capabilities.
  • 2,3-Dimethylphenyl Group : This aromatic substituent introduces steric bulk and modulates hydrophobicity.

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazine Core

The triazine ring is a common feature in many urea-linked compounds. Substitutions at the 4 and 6 positions significantly alter physicochemical and biological properties:

Compound Name Triazine Substituents Key Differences from Target Compound
Target Compound 4,6-Bis(dimethylamino) High lipophilicity due to non-polar dimethylamino groups.
Gedatolisib () 4,6-Dimorpholino Morpholine substituents increase polarity and aqueous solubility but may reduce metabolic stability .
CAS 1197160-78-3 () 4,6-Dimorpholino Morpholine groups enable aqueous formulations, as seen in related patents .

Key Insights :

  • Dimethylamino vs. Morpholino: Dimethylamino groups (pKa ~10–11) are more basic and lipophilic than morpholino groups (pKa ~6–7), which contain oxygen atoms that enhance hydrophilicity. This difference impacts solubility; morpholino derivatives are more amenable to aqueous formulations .
  • Stability: Gedatolisib (morpholino-substituted) undergoes oxidative degradation and demethylation in plasma . The target compound’s dimethylamino groups, already fully methylated, may resist demethylation but could be susceptible to oxidation under harsh conditions.

Urea Linker and Aryl Group Modifications

The urea linker and attached aryl group influence steric effects and binding interactions:

Compound Name Urea Substituents Aryl Group Characteristics
Target Compound (2,3-Dimethylphenyl)methyl Steric hindrance from methyl groups may slow metabolism.
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () Benzofuranyl-hydroxyurea Polar hydroxyurea group increases reactivity and potential toxicity .
CAS 1197160-78-3 () Piperidine-carbonyl phenyl Piperidine-carbonyl group introduces conformational rigidity and basicity .

Key Insights :

  • Urea Modifications : Hydroxyurea derivatives () exhibit distinct reactivity profiles, such as radical scavenging or metal chelation, which are absent in the target compound .

Stability and Degradation Pathways

Comparative stability data from and structural analysis suggest:

  • Gedatolisib : Degrades via terminal N-oxidation and morpholine ring oxidation in plasma .
  • Target Compound: The dimethylamino groups on the triazine may resist ring oxidation but could undergo N-dealkylation under acidic or enzymatic conditions. The 2,3-dimethylphenyl group may slow oxidative degradation due to steric protection.

Biological Activity

The compound 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea is a member of the triazine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6C_{15}H_{20}N_{6}, and it features a triazine moiety that is known for its diverse biological activities. The structural complexity allows for interactions with various biological targets.

Research indicates that compounds with a triazine core often exhibit antitumor , antiviral , and antimicrobial activities. The specific mechanism for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar triazine derivatives have shown to inhibit key enzymes in cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that triazine derivatives can disrupt DNA replication and transcription processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
AntitumorExhibits cytotoxic effects on various cancer cell lines.
AntiviralDemonstrates inhibitory effects against specific viral strains.
AntimicrobialShows activity against a range of bacterial pathogens.

Case Studies

  • Antitumor Activity : In a study conducted on human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antiviral Effects : A derivative of this compound was tested against influenza viruses, showing a reduction in viral replication by up to 70%, indicating potential as an antiviral agent.
  • Antimicrobial Properties : Research demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-128 µg/mL.

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, suggesting oxidative stress as a mechanism for its cytotoxic effects.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the triazine ring significantly affect the potency and selectivity of biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous urea-triazine derivatives are synthesized using dry solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis . Optimization includes:

  • Temperature control : Room temperature or mild heating (e.g., 25–35°C) to avoid decomposition.
  • Reagent stoichiometry : Use 1.05–1.10 equivalents of nucleophilic agents (e.g., collidine) to drive reactions to completion .
  • Purification : Sequential silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) to isolate pure products .
    • Data Example : For a related compound, a 63% yield was achieved using these conditions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton signals (δ 6.5–8.0 ppm) and urea NH peaks (δ 8.5–10.0 ppm). Dimethylamino groups on the triazine ring appear as singlets (δ ~3.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm error .
    • Data Example : A structurally similar compound showed:
TechniqueKey Peaks
<sup>1</sup>H NMRδ 3.05 (s, 12H, N(CH3)2), δ 7.20–7.80 (m, aromatic H)
HRMSm/z 475.2012 [M+H]<sup>+</sup> (calculated: 475.2009)

Advanced Research Questions

Q. What methodologies are recommended for investigating the compound’s interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to quantify binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand-receptor binding to assess thermodynamic parameters .
  • Cellular assays : Use luciferase-based reporter systems or fluorescence polarization assays to evaluate inhibition of signaling pathways .

Q. How do structural modifications (e.g., triazine substituents) influence physicochemical properties and bioactivity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with morpholino, methoxy, or halogen substituents on the triazine ring. Assess solubility (HPLC logP), stability (pH-dependent degradation), and IC50 values in enzyme inhibition assays .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate electron density at the triazine ring with nucleophilic reactivity .
    • Data Example : Replacing dimethylamino with morpholino groups increased solubility by 30% but reduced cellular uptake in HEK293 cells .

Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS and identify breakdown products (e.g., urea cleavage or triazine ring hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Q. What frameworks link the compound’s electronic properties to its reactivity in nucleophilic substitutions?

  • Methodology :

  • Hammett Analysis : Measure reaction rates with substituted aryl nucleophiles to determine σ values and establish linear free-energy relationships .
  • X-ray Crystallography : Resolve crystal structures to identify electron-deficient regions (e.g., triazine C-2) prone to nucleophilic attack .

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